(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate chemical structure and properties
(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate chemical structure and properties
An In-depth Technical Guide to (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate. This chiral monomer is of significant interest to researchers and professionals in drug development and polymer science due to its unique combination of a biocompatible lactone core and a reactive acrylate functionality.
Introduction and Significance
(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is a specialized chemical entity that merges two key structural motifs: the (S)-enantiomer of pantolactone and an acrylate group. The pantolactone core, a derivative of pantothenic acid (Vitamin B5), is a well-established chiral building block in organic synthesis, valued for its biocompatibility and role as a chiral auxiliary.[1][2] The acrylate moiety is a highly versatile functional group, readily undergoing polymerization to form a wide range of polymers with tunable properties.[3]
The chirality of the pantolactone backbone introduces stereospecificity, a critical consideration in the development of advanced therapeutic systems and chiral materials.[4] The incorporation of this chiral monomer into polymer chains can influence the polymer's secondary structure and its interactions with biological systems, potentially leading to enhanced efficacy and reduced off-target effects in drug delivery applications.[4] Furthermore, the acrylate group's reactivity allows for its use in forming pressure-sensitive adhesives, hydrogels, and other polymeric materials for biomedical applications, including transdermal drug delivery systems.[5][6]
Chemical Structure and Physicochemical Properties
The molecule consists of a five-membered lactone (tetrahydrofuran-2-one) ring with two methyl groups at the 4-position and an acrylate group ester-linked at the 3-position. The stereochemistry at the 3-position is designated as (S).
Chemical Structure of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate
Caption: Chemical structure of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate.
Physicochemical Data
| Property | Value | Source/Basis |
| IUPAC Name | [(3S)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₂O₄ | Calculated |
| Molecular Weight | 184.19 g/mol | Calculated |
| CAS Number | Not explicitly found for (S)-enantiomer. (Racemic: 328249-37-2) | [7][8] |
| Appearance | Expected to be a colorless liquid or low-melting solid | Analogy to similar acrylates |
| Boiling Point | ~290-300 °C at 760 mmHg (estimated) | Based on 2-oxotetrahydrofuran-3-yl methacrylate (296.8 °C)[9] |
| Density | ~1.1-1.2 g/cm³ (estimated) | Based on 2-oxotetrahydrofuran-3-yl methacrylate (1.17 g/cm³)[9] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate). Limited solubility in water. | General properties of acrylates and lactones |
Predicted Spectroscopic Data
While experimental spectra are not available, the expected NMR signals can be predicted based on the chemical structure:
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¹H NMR:
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Acrylate Vinyl Protons: Three signals expected in the range of 5.8-6.5 ppm, showing characteristic doublet of doublets splitting patterns.
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Lactone Ring Protons: The proton at the C3 position (methine proton) would be shifted downfield due to the ester linkage, likely appearing around 5.0-5.5 ppm. The methylene protons at the C5 position would likely appear as two distinct signals due to diastereotopicity, around 4.0-4.5 ppm.
-
Methyl Protons: Two singlets for the gem-dimethyl groups at the C4 position, expected to be in the range of 1.0-1.5 ppm.
-
-
¹³C NMR:
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Carbonyl Carbons: Two signals expected around 165-175 ppm for the ester and lactone carbonyls.
-
Vinyl Carbons: Two signals around 128-132 ppm.
-
Lactone Ring Carbons: The C3 methine carbon would be around 70-80 ppm, the C4 quaternary carbon around 40-50 ppm, and the C5 methylene carbon around 65-75 ppm.
-
Methyl Carbons: Two signals in the aliphatic region, around 20-30 ppm.
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Synthesis of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate
The most direct and efficient method for the synthesis of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is the esterification of (S)-pantolactone with acryloyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the pantolactone attacks the electrophilic carbonyl carbon of the acryloyl chloride.[10] The use of a non-nucleophilic base is crucial to neutralize the HCl byproduct, driving the reaction to completion.[10][11]
Synthetic Workflow
Caption: A step-by-step workflow for the synthesis of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate.
Detailed Experimental Protocol
Materials:
-
(S)-(+)-Pantolactone
-
Acryloyl chloride
-
Triethylamine (or N,N-diisopropylethylamine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-(+)-pantolactone (1.0 eq.) and anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1-1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.05-1.1 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred pantolactone solution over 30-60 minutes, maintaining the internal temperature below 5 °C. A white precipitate of triethylammonium hydrochloride will form.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the triethylammonium hydrochloride salt and wash the salt with a small amount of DCM.
-
Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acryloyl chloride is highly reactive towards water, which would lead to the formation of acrylic acid and reduce the yield of the desired ester.
-
Inert Atmosphere: A nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Low Temperature Addition: The reaction is exothermic. Slow addition at 0 °C controls the reaction rate, preventing polymerization of the acrylate product and other side reactions.
-
Use of a Non-nucleophilic Base: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction without competing with the pantolactone as a nucleophile.[10]
-
Aqueous Work-up: The washing steps are essential to remove any remaining starting materials, salts, and byproducts. The dilute acid wash removes excess triethylamine, and the bicarbonate wash removes any unreacted acryloyl chloride (as acrylic acid).
Applications in Research and Drug Development
The unique bifunctional nature of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate makes it a promising monomer for the synthesis of advanced functional polymers with applications in the pharmaceutical and biomedical fields.
Chiral Polymers for Drug Delivery
The incorporation of this chiral monomer into polymer backbones can be used to create chiral environments within a polymer matrix. This is particularly relevant for the delivery of chiral drugs, where stereospecific interactions can influence drug loading, release kinetics, and therapeutic efficacy.[4] The pantolactone moiety can also enhance the biocompatibility of the resulting polymer.
Pressure-Sensitive Adhesives for Transdermal Patches
Acrylate-based polymers are the foundation of many pressure-sensitive adhesives (PSAs) used in transdermal drug delivery systems (TDDS).[5][6] The properties of these PSAs, such as adhesion, cohesion, and drug solubility, can be fine-tuned by the choice of monomers.[6][12] The inclusion of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate could offer several advantages:
-
Enhanced Drug Solubility: The polar lactone group may improve the solubility of certain drugs within the adhesive matrix.
-
Tunable Physical Properties: The bulky dimethyl-substituted lactone ring can influence the glass transition temperature (Tg) and mechanical properties of the polymer, allowing for the optimization of adhesive performance.
-
Biocompatibility: The pantolactone core is derived from a vitamin precursor, suggesting good skin compatibility.
UV-Curable Formulations
The acrylate group is highly reactive in photo-induced free radical polymerization, making this monomer suitable for use in UV-curable formulations.[13] This allows for the rapid, solvent-free production of polymer networks for applications such as hydrogels for wound dressing or controlled-release devices.
Conclusion
(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate is a chiral monomer with significant potential in the fields of polymer chemistry and drug delivery. Its synthesis from readily available (S)-pantolactone is straightforward. While detailed experimental data for this specific molecule is sparse, its structural components suggest a range of valuable properties. Further research into the polymerization of this monomer and the characterization of the resulting polymers is warranted to fully explore its utility in creating advanced, functional materials for biomedical applications.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Cantor, A. S., & Wirtanen, D. J. (n.d.). Novel Acrylate Adhesives for Transdermal Drug Delivery. Pharmaceutical Technology. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023, March 29). Introducing DL-Pantolactone: The Multi-Purpose Chemical Compound. Retrieved from [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
Pharmaceutical Technology. (2026, March 14). Novel Acrylate Adhesives for Transdermal Drug Delivery. Retrieved from [Link]
- Saluja, S., Kasha, P. C., & Paturi, J. (2026, March 6). Impact of Monomer Selection and Behavior on Transdermal Drug Delivery Systems: Regulatory and Formulation Perspectives. AAPS PharmSciTech, 27(1), 23.
-
Ningbo Inno Pharmchem Co., Ltd. (2026, March 2). Understanding DL-Pantolactone Chemical Properties for Synthesis. Retrieved from [Link]
-
Gellner Industrial. (n.d.). Acrylate Monomers and Their Versatile Industrial Uses. Retrieved from [Link]
-
ChemSrc. (2025, September 10). 2-oxotetrahydrofuran-3-yl methacrylate | CAS#:195000-66-9. Retrieved from [Link]
- Singh, B., et al. (2025, February 15). Chiral nanosystem and chiral supraparticles for drug delivery: an expert opinion. Expert Opinion on Drug Delivery, 22(2), 145-159.
-
ResearchGate. (n.d.). (R)‐pantolactone and its derivatives. Retrieved from [Link]
-
China Chemical Network. (n.d.). 2-Oxotetrahydrofuran-3-yl acrylate. Retrieved from [Link]
- Zhang, Q., et al. (2021). Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. RSC Advances, 11(2), 721-725.
- Yuan, L., et al. (n.d.). Synthesis and Properties of UV-Curable Polyurethane Acrylate with Star-Shaped Structure. Asian Journal of Chemistry.
-
National Center for Biotechnology Information. (n.d.). Furfuryl acrylate. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN104418736A - Acrylate synthesis method.
- Coulibaly, W., et al. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ Organic Chemistry, 2, e11.
- Al-Suwaidan, I. A., et al. (2023).
- Wang, Z., et al. (2024, October 25).
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Sîrbu, R., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4789.
- Google Patents. (n.d.). WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.
-
Toagosei America. (2022, November 18). Development of Acrylates using New Ester Exchange Reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). Methylacrylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Ajekwene, K. K. (2020).
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Properties and Applications of Acrylates | IntechOpen [intechopen.com]
- 4. Chiral nanosystem and chiral supraparticles for drug delivery: an expert opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Impact of Monomer Selection and Behavior on Transdermal Drug Delivery Systems: Regulatory and Formulation Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. 2-Oxotetrahydrofuran-3-yl acrylate | 328249-37-2 [chemicalbook.com]
- 9. 2-oxotetrahydrofuran-3-yl methacrylate | CAS#:195000-66-9 | Chemsrc [chemsrc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups - Google Patents [patents.google.com]
- 12. gellnerindustrial.com [gellnerindustrial.com]
- 13. asianpubs.org [asianpubs.org]
